Dodecyltrimethylammonium-d3 Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .

化学反应分析

Types of Reactions

Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .

Major Products Formed

The major products formed from reactions involving this compound are typically micelles or other aggregated structures.

科学研究应用

Chemical Applications

Surfactant Properties

Dodecyltrimethylammonium-d3 chloride is primarily utilized as a surfactant in numerous chemical reactions. Its amphiphilic nature allows it to reduce surface tension, facilitating processes such as:

- Transfer Hydrogenation : Enhances the solubility of reactants and improves reaction rates.

- Ring-Opening Metathesis Polymerization : Serves as a catalyst or stabilizer in polymer synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Role of this compound |

|---|---|

| Transfer Hydrogenation | Solubilizing agent |

| Ring-Opening Metathesis Polymerization | Catalyst and stabilizer |

Biological Applications

Protein Studies

In biological research, this compound is employed to investigate protein interactions and denaturation processes. Its ability to form micelles enhances the solubility of hydrophobic proteins, making it easier to study their structure and function.

Drug Delivery Systems

The compound is also being explored for its potential in drug delivery applications. It can form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in developing formulations for poorly soluble drugs.

Medical Applications

Antimicrobial Activity

this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This characteristic is beneficial in clinical settings for sterilizing surfaces and instruments.

Case Study: Antiseptic Efficacy

A study demonstrated that formulations containing this compound effectively reduced microbial load on surfaces in healthcare environments, highlighting its potential for infection control .

Industrial Applications

Formulation of Bactericidal Products

In industry, this compound is used in the formulation of various products, including:

- Bactericidal lotions

- Paint strippers

- Foaming stabilizers

These applications leverage its surfactant properties to enhance product performance.

作用机制

The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .

相似化合物的比较

Similar Compounds

Dodecyltrimethylammonium Chloride: The non-deuterated version, commonly used as a surfactant and in similar applications.

Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications but with different physicochemical properties.

Uniqueness

Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.

生物活性

Dodecyltrimethylammonium-d3 chloride (DTAC-d3) is a quaternary ammonium compound (QAC) widely recognized for its surfactant properties and biological activity. As a derivative of dodecyltrimethylammonium chloride, DTAC-d3 exhibits significant antimicrobial effects, making it valuable in various applications, including pharmaceuticals and disinfectants. This article explores the biological activity of DTAC-d3, focusing on its antimicrobial properties, mechanisms of action, and implications for resistance.

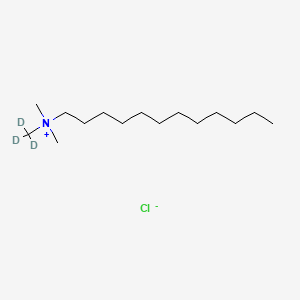

DTAC-d3 is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₃₁NCl

- Molecular Weight : 228.84 g/mol

- CAS Number : 112-00-5

DTAC-d3 exerts its biological effects primarily through the disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to:

- Membrane Disruption : This results in increased permeability and eventual leakage of cellular contents.

- Cell Lysis : At sufficient concentrations, DTAC-d3 can cause complete cell lysis, effectively killing the microorganism.

Antimicrobial Activity

Research indicates that DTAC-d3 demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of DTAC-d3 varies with concentration and the growth phase of the microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/L | |

| Staphylococcus aureus | 1.0 mg/L | |

| Candida albicans | 2.0 mg/L |

Study 1: Resistance Mechanisms in Salmonella enterica

A study examined the impact of DTAC-d3 on Salmonella enterica strains with reduced susceptibility to this compound. The research revealed that:

- Gene Expression Changes : Key genes involved in adhesion (fimA), invasion (csgG), and pathogenicity (spvR) were downregulated in resistant strains compared to susceptible ones.

- Reduced Pathogenicity : Resistant strains exhibited diminished ability to invade epithelial cells, suggesting that while resistance to DTAC-d3 was acquired, it came at the cost of virulence .

Study 2: Efficacy Against Biofilms

Another investigation focused on the effectiveness of DTAC-d3 against biofilms formed by Pseudomonas aeruginosa. Results showed that:

- Biofilm Disruption : DTAC-d3 significantly reduced biofilm biomass at concentrations as low as 1 mg/L.

- Application in Healthcare : These findings support its use as a disinfectant in clinical settings where biofilm formation poses a risk .

Implications for Use

The antimicrobial properties of DTAC-d3 make it an effective agent for disinfecting surfaces in healthcare environments. However, its potential to induce resistance necessitates careful consideration regarding its application frequency and concentration.

Safety and Toxicology

While DTAC-d3 is effective against pathogens, safety assessments indicate potential irritancy to skin and mucous membranes. Studies suggest minimal systemic toxicity at recommended usage levels; however, higher concentrations may lead to adverse effects .

Table 2: Toxicological Profile of Dodecyltrimethylammonium Compounds

属性

IUPAC Name |

dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXLVDQZPFLQMZ-MUTAZJQDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。